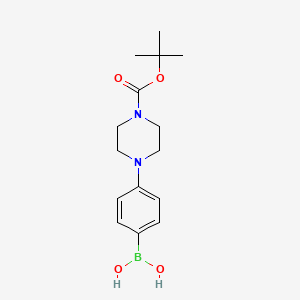

4-(4-BOC-Piperazino)phenylboronic acid

説明

Contextual Significance in Modern Organic Synthesis

The utility of 4-(4-BOC-Piperazino)phenylboronic acid in contemporary organic synthesis is rooted in the distinct and complementary functionalities of its two primary components: the boronic acid group and the piperazine (B1678402) scaffold.

Boronic acids, characterized by the R-B(OH)₂ functional group, are highly valued as building blocks in organic synthesis due to their stability, low toxicity, and versatile reactivity. nih.govamerigoscientific.com First synthesized in 1860 by Edward Frankland, these organoboron compounds are instrumental in forming new carbon-carbon and carbon-heteroatom bonds. nih.govwikipedia.org Their most notable application is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for constructing complex molecules. nih.govboronmolecular.com Beyond this, boronic acids participate in a range of other important transformations, including Chan-Lam coupling for C-N and C-O bond formation, and additions to carbonyls and alkenes. wikipedia.orgpharmiweb.com Their ability to form reversible covalent bonds with diols, amino acids, and other nucleophilic biological molecules also makes them valuable in the development of sensors and drug delivery systems. boronmolecular.compharmiweb.com

Key Applications of Boronic Acids in Organic Synthesis:

| Reaction Type | Description |

| Suzuki-Miyaura Coupling | Formation of C-C bonds between a boronic acid and an organohalide. nih.govamerigoscientific.com |

| Chan-Lam Coupling | Formation of C-N or C-O bonds with N-H or O-H containing compounds. wikipedia.org |

| Liebeskind-Srogl Coupling | Cross-coupling of a thiol ester with a boronic acid to yield ketones. pharmiweb.com |

| Asymmetric Synthesis | Used in the asymmetric synthesis of amino acids. nih.gov |

| Hydroboration | Addition of a boron-hydrogen bond across a double or triple bond. nih.gov |

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a "privileged scaffold" in medicinal chemistry. nih.gov This means it is a common structural feature in a wide range of biologically active compounds and approved drugs. nih.govresearchgate.net Its prevalence is due to its unique physicochemical properties, including its ability to improve aqueous solubility and its basicity, which can be crucial for drug-receptor interactions and pharmacokinetic profiles. nih.govresearchgate.net The piperazine moiety can act as a linker to correctly orient other pharmacophoric groups for optimal target binding. nih.gov A vast number of drugs across various therapeutic areas, such as antipsychotics, antidepressants, antihistamines, and anticancer agents, incorporate the piperazine scaffold. nbinno.comresearchgate.net

Therapeutic Areas with Piperazine-Containing Drugs:

| Therapeutic Area | Example Drug Class |

| Central Nervous System | Antipsychotics, Antidepressants, Anxiolytics nih.gov |

| Infectious Diseases | Antibacterials, Antivirals researchgate.net |

| Oncology | Anticancer agents nbinno.com |

| Allergy | Antihistamines nbinno.com |

| Cardiovascular | Anti-anginal agents nbinno.com |

Historical Perspective of Phenylboronic Acid Derivatives

The development of phenylboronic acid derivatives is intertwined with the broader history of organoboron chemistry and its increasing application in the life sciences.

Boron's journey in medicine began with simple inorganic compounds like boric acid. researchgate.net For a long time, boron compounds were largely overlooked in drug discovery due to perceptions of toxicity. mdpi.com A significant turning point came with the development of Boron Neutron Capture Therapy (BNCT) in the mid-20th century, which utilized a stable boron isotope to selectively destroy cancer cells. nih.gov The discovery of naturally occurring boron-containing antibiotics further highlighted the potential biological activity of organoboron compounds. mdpi.com However, it was the approval of the proteasome inhibitor bortezomib (B1684674) (Velcade®) by the FDA in 2003 for the treatment of multiple myeloma that truly sparked significant interest in boron-containing pharmaceuticals. nih.govmdpi.com This success story demonstrated that boronic acids could be designed to be potent and selective enzyme inhibitors, paving the way for the development of other FDA-approved boron-containing drugs like tavaborole, ixazomib, crisaborole, and vaborbactam. mdpi.comacs.org

Milestones in Boron-Containing Drug Discovery:

| Year | Milestone | Significance |

| 1998 | Bortezomib enters human trials. nih.gov | First boronic acid-containing drug to be tested in humans for cancer. |

| 2003 | FDA approves Bortezomib (Velcade®). nih.govmdpi.com | Validated boronic acids as a viable pharmacophore and spurred further research. |

| 2014 | FDA approves Tavaborole (Kerydin®). mdpi.com | First benzoxaborole drug approved, expanding the scope of boron-based therapeutics. |

| 2015 | FDA approves Ixazomib (Ninlaro®). mdpi.com | Second proteasome inhibitor, demonstrating the continued potential of this class. |

| 2016 | FDA approves Crisaborole (Eucrisa®). mdpi.com | A topical treatment, showcasing the versatility of boron compounds. |

| 2017 | FDA approves Vaborbactam. mdpi.com | A β-lactamase inhibitor, highlighting a different mechanism of action. |

The field of boronic acid chemistry has evolved significantly since the first synthesis of ethylboronic acid in 1860. wikipedia.org Early synthetic methods often resulted in low yields. nih.gov A major breakthrough was the development of the Suzuki-Miyaura coupling reaction in the late 1970s, which provided a highly efficient and versatile method for forming C-C bonds using boronic acids. mdpi.com This discovery dramatically increased the utility and accessibility of boronic acids as synthetic intermediates. mdpi.com Subsequent research has led to the development of numerous other synthetic methods for preparing boronic acids, including the electrophilic trapping of arylmetal intermediates and transition metal-catalyzed borylation of C-H bonds. nih.gov The understanding of their reactivity as Lewis acids, capable of forming reversible complexes, has also expanded their applications into areas like chemical sensing and materials science. xmu.edu.cnrsc.org The continuous development of new reactions and applications for boronic acids underscores their status as a cornerstone of modern organic synthesis. core.ac.ukresearchgate.net

特性

IUPAC Name |

[4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23BN2O4/c1-15(2,3)22-14(19)18-10-8-17(9-11-18)13-6-4-12(5-7-13)16(20)21/h4-7,20-21H,8-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXGOBSWUEXKOIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)N2CCN(CC2)C(=O)OC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23BN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70411922 | |

| Record name | 4-(4-BOC-Piperazino)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70411922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

457613-78-4 | |

| Record name | 4-(4-BOC-Piperazino)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70411922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of 4 4 Boc Piperazino Phenylboronic Acid

Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon (C-C) bonds. nih.govdiva-portal.org This reaction typically involves the palladium-catalyzed coupling of an organoboron compound, such as a boronic acid, with an organic halide or triflate. libretexts.org Due to its broad functional group tolerance, mild reaction conditions, and the low toxicity of its boron-containing byproducts, the Suzuki-Miyaura reaction is extensively used in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. nih.govnih.govcore.ac.uk

The compound 4-(4-BOC-Piperazino)phenylboronic acid is a frequently utilized building block in this reaction. It serves as the organoboron partner to introduce the 4-(4-BOC-piperazino)phenyl moiety, a common structural motif in medicinal chemistry, into a target molecule. The reactivity of this specific boronic acid is governed by the general mechanistic principles of the Suzuki-Miyaura coupling, which are influenced by factors such as the choice of catalyst, base, and solvent.

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three primary steps involving a palladium catalyst. libretexts.org The cycle begins with the active Pd(0) species.

Transmetalation : In this key step, the organic group from the boronic acid is transferred to the palladium center. This process requires activation by a base. The base reacts with the this compound to form a more nucleophilic boronate species. This boronate then reacts with the Ar-Pd-X complex, displacing the halide and forming a new diaryl-palladium(II) intermediate (Ar-Pd-Ar'). The boron byproduct is eliminated as a borate (B1201080) salt.

Reductive Elimination : The final step involves the reductive elimination of the two organic groups from the diaryl-palladium(II) complex. This forms the desired biaryl product (Ar-Ar') through the creation of a new C-C bond and regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle. nih.gov

Palladium is the most common metal used to catalyze the Suzuki-Miyaura reaction. libretexts.org The catalysis relies on the facile interchange between the Pd(0) and Pd(II) oxidation states. While the catalytically active species is Pd(0), reactions often start with more stable and commercially available Pd(II) precatalysts, such as Palladium(II) acetate (B1210297) (Pd(OAc)₂) or Palladium(II) chloride (PdCl₂). libretexts.org These Pd(II) sources are reduced in situ to Pd(0) under the reaction conditions, often facilitated by a phosphine (B1218219) ligand or other reagents in the mixture.

A widely used catalyst that is already in the Pd(0) state is Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). researchgate.netmdpi.com This complex is often employed directly and is effective for a range of substrates. The choice of ligands, typically electron-rich and bulky phosphines, is crucial as they stabilize the palladium center, enhance its reactivity in the oxidative addition step, and facilitate the reductive elimination step. nih.gov The selection of the appropriate catalyst and ligand system is critical for achieving high yields, especially when coupling with less reactive organic halides like aryl chlorides or sterically hindered substrates. nih.gov

Below is a table summarizing various palladium-catalyzed Suzuki-Miyaura reactions involving this compound.

Table 1: Examples of Palladium Catalysts in Suzuki-Miyaura Reactions

| Aryl Halide Partner | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane (B91453) | 60 |

| 2-Iodotoluene | Pd(PPh₃)₄ | K₃PO₄ | THF | Not specified |

| Aryl Bromides | Pd(OAc)₂ with P,N Ligands | Not specified | Aqueous media | Good yields |

| 4-Bromobenzoyl chloride | Pd₂dba₃ | K₂CO₃ | Toluene (B28343) | Not specified |

Transmetalation is arguably the most complex step in the Suzuki-Miyaura catalytic cycle, and its exact mechanism can vary depending on the reaction conditions. Two primary pathways are generally considered:

The Boronate Pathway : In this widely accepted mechanism, the base (e.g., OH⁻, OR⁻) reacts with the boronic acid (R-B(OH)₂) to form a more nucleophilic "ate" complex, a tetracoordinate boronate species (e.g., [R-B(OH)₃]⁻). This activated boronate is significantly more reactive towards transmetalation than the neutral boronic acid. It transfers its organic group to the Ar-Pd(II)-X complex, displacing the halide. This pathway is favored under many common reaction conditions, particularly with bases like NaOH or K₂CO₃ in aqueous solvents.

The Oxo-palladium (or Hydroxo-palladium) Pathway : An alternative mechanism proposes that the base first reacts with the Ar-Pd(II)-X complex. The halide ligand on the palladium is replaced by a hydroxide (B78521) or alkoxide from the base, forming a more reactive Ar-Pd(II)-OH or Ar-Pd(II)-OR intermediate. This palladium-hydroxo/alkoxo complex then reacts with the neutral boronic acid. The transfer of the aryl group from boron to palladium occurs through a transition state involving the oxygen bridge, regenerating the hydroxide/alkoxide. This pathway is thought to be significant, especially under conditions where the concentration of the boronate species is low.

The operative pathway is a subject of ongoing research and is likely dependent on the specific substrates, ligands, base, and solvent system employed for the reaction.

The presence of a base is indispensable for the Suzuki-Miyaura reaction to proceed. fujifilm.com The primary role of the base is to facilitate the transmetalation step by activating either the organoboron reagent or the palladium complex. fujifilm.com The choice and strength of the base can significantly impact the reaction rate, yield, and substrate scope.

Commonly used bases include:

Carbonates : Sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃) are frequently used, often in aqueous solvent mixtures. researchgate.netmdpi.commdpi.com K₂CO₃ is a versatile and cost-effective choice for a wide range of couplings. researchgate.netmdpi.com Cs₂CO₃ is a stronger base and can be effective for more challenging couplings, such as those involving aryl chlorides, but it is more expensive.

Phosphates : Potassium phosphate (B84403) (K₃PO₄) is another effective base, particularly in non-aqueous solvents like dioxane or THF, and is often used for coupling sterically hindered substrates. researchgate.netmdpi.com

Hydroxides : Stronger bases like sodium hydroxide (NaOH) can also be used, typically in aqueous or biphasic systems, and can accelerate the reaction. fujifilm.com

The base's effectiveness depends on its ability to form the reactive boronate species or the palladium-hydroxo complex without causing undesirable side reactions, such as the decomposition of the catalyst or the degradation of base-sensitive functional groups on the substrates.

Table 2: Use of Different Bases in Suzuki-Miyaura Reactions

| Aryl Halide Partner | Catalyst | Base | Solvent | Comment |

|---|---|---|---|---|

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | Good yield (60%) achieved. mdpi.com |

| Aryl Halides | PdCu@Ti₃C₂ | K₂CO₃ | Water | Effective for various aryl halides. researchgate.net |

| Aryl Halides | CuI | Cs₂CO₃ | DMF | Used in a copper-catalyzed variant. jmchemsci.com |

| 4-bromobenzoyl chloride | Pd₂dba₃ | K₂CO₃ | Toluene | Standard conditions for coupling with acid chlorides. mdpi.com |

Aprotic Solvents : Anhydrous solvents like 1,4-dioxane, tetrahydrofuran (B95107) (THF), and toluene are commonly used, especially when moisture-sensitive reagents are involved or when K₃PO₄ is the base. researchgate.netmdpi.comhes-so.ch Dioxane is particularly prevalent for its ability to dissolve a wide range of organic compounds and its high boiling point, which allows for reactions at elevated temperatures. mdpi.com

Polar Aprotic Solvents : Solvents like dimethylformamide (DMF) can be effective, particularly for reactions that are sluggish in other media. However, their high boiling points can sometimes make product isolation more challenging. jmchemsci.com

Aqueous/Biphasic Systems : One of the significant advantages of the Suzuki-Miyaura reaction is its compatibility with water. hes-so.ch Often, a mixture of an organic solvent (like toluene, THF, or dioxane) and an aqueous solution of the inorganic base (e.g., K₂CO₃ or Na₂CO₃) is used. researchgate.net This biphasic system is advantageous because the organoboron reagents and inorganic bases have good solubility in the aqueous phase, while the organic halides and the palladium catalyst are more soluble in the organic phase. The reaction is believed to occur at the interface or be facilitated by phase-transfer phenomena. Using water as a solvent is also environmentally friendly and cost-effective. nih.govhes-so.ch

The optimal solvent is highly dependent on the specific coupling partners and the chosen base and catalyst system. For instance, reactions with 5-(4-bromophenyl)-4,6-dichloropyrimidine and this compound showed that 1,4-dioxane provided better yields compared to toluene or acetonitrile (B52724) when K₃PO₄ was used as the base. mdpi.com

Suzuki-Miyaura Cross-Coupling Reactions

Catalytic Cycle: Oxidative Addition, Transmetalation, Reductive Elimination

Ligand Effects

In palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, the choice of ligand is crucial for controlling reactivity, stability of the catalytic species, and selectivity of the reaction. While specific studies detailing extensive ligand screening for the coupling of this compound with heteroaryl halides are not extensively documented, the principles of ligand effects can be inferred from studies on similar systems, such as the coupling of dihaloheteroarenes.

The ligand's steric and electronic properties dictate the behavior of the palladium catalyst. Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are often employed to promote the challenging oxidative addition step and facilitate reductive elimination. For instance, in the coupling of 2,4-dichloropyridines, the use of a very sterically hindered NHC ligand was shown to promote reaction at the C4 position with high selectivity. nih.gov This ligand-controlled selectivity arises from the specific geometry and electronic environment the ligand enforces on the palladium center, favoring oxidative addition at one C-Cl bond over another.

Conversely, traditional phosphine ligands like PPh₃, often used in catalysts such as Pd(PPh₃)₄, may lead to different selectivity profiles or require harsher conditions. The choice of ligand can dramatically influence the ratio of products, as demonstrated in couplings of dichloropyridines where different ligands led to preferential C4 or C2 coupling. nih.gov For an electron-rich coupling partner like this compound, a highly active catalyst system, often employing a sophisticated ligand, is generally required to achieve high yields and selectivity, especially with less reactive heteroaryl chlorides.

Table 1: Illustrative Example of Ligand Effect on Site-Selectivity in Suzuki-Miyaura Coupling of a Dihaloheteroarene This table is a representative example based on known principles of ligand effects in Suzuki-Miyaura couplings and does not represent experimentally verified data for this compound.

| Entry | Dihaloheteroarene | Boronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | C4:C2 Product Ratio (Hypothetical) |

|---|---|---|---|---|---|---|---|

| 1 | 2,4-Dichloropyridine | This compound | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | >10:1 |

| 2 | 2,4-Dichloropyridine | This compound | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 100 | ~2:1 |

| 3 | 2,4-Dichloropyridine | This compound | (η³-1-tBu-indenyl)Pd(SIPr)(Cl) | KF | THF | RT | >10:1 |

Site-Selectivity in Heteroaryl Couplings

The site-selectivity in Suzuki-Miyaura couplings of polyhalogenated heteroaromatics is a critical aspect for the synthesis of complex molecules. The regiochemical outcome is governed by a combination of factors including the intrinsic electronic properties of the heteroaryl substrate, steric hindrance, the nature of the boronic acid, and the specific reaction conditions (catalyst, ligand, base, solvent). nih.gov

For dihaloheterocycles like 2,4-dichloropyrimidine, coupling typically occurs preferentially at the C4 position. nih.govmdpi.com This selectivity is attributed to the greater electrophilicity and more favorable oxidative addition of palladium at the C4-Cl bond compared to the C2-Cl bond. nih.gov Microwave-assisted procedures have been shown to provide C4-substituted pyrimidines from 2,4-dichloropyrimidines and various arylboronic acids with high efficiency and selectivity. mdpi.comresearchgate.net

The electronic nature of the boronic acid can also influence the reaction. This compound is considered electron-rich due to the electron-donating nature of the piperazine (B1678402) nitrogen atom linked to the phenyl ring. While this generally enhances the rate of transmetalation, its impact on site-selectivity in competition with an electron-neutral boronic acid has not been specifically detailed in available literature. However, the dominant factor for site-selectivity in such cases remains the electronic and steric environment of the carbon-halogen bonds on the heteroaryl ring. nih.gov In reactions with substrates like 3,4,5-tribromo-2,6-dimethylpyridine, substitution patterns suggest a complex interplay of electronic and steric effects, where an additional metal-oxygen chelation effect was proposed to influence selectivity with ortho-methoxy-substituted phenylboronic acids. beilstein-journals.org

Table 2: Regioselective Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine (Illustrative Data) This table illustrates the typical regioselectivity observed in the literature for couplings of 2,4-dichloropyrimidine. The data is representative of general outcomes and not specific experimental results for this compound.

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Conditions | Major Product | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane | MW, 100 °C, 15 min | 2-Chloro-4-phenylpyrimidine | 81 |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane | MW, 100 °C, 15 min | 2-Chloro-4-(4-methoxyphenyl)pyrimidine | 85 |

| 3 | This compound | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane | MW, 100 °C, 15 min | 2-Chloro-4-(4-(4-BOC-piperazino)phenyl)pyrimidine | (High) |

Scope and Limitations with Respect to Piperazine-Functionalized Arylboronic Acids

Piperazine moieties are prevalent scaffolds in biologically active molecules and pharmaceuticals. nih.gov Consequently, piperazine-functionalized arylboronic acids, such as this compound, are valuable reagents in drug discovery and development.

Scope: The Suzuki-Miyaura reaction generally tolerates a wide range of functional groups, making it highly versatile. nih.gov The use of this compound allows for the direct installation of the BOC-protected piperazine unit onto various aryl and heteroaryl cores. This is advantageous as it avoids the need for post-coupling installation of the piperazine, which might require harsher conditions. The electron-rich nature of this boronic acid generally facilitates the transmetalation step of the catalytic cycle, often leading to good reaction rates and yields, particularly with activated (hetero)aryl bromides and iodides. Modern catalyst systems with highly active ligands have expanded the scope to include less reactive but more cost-effective (hetero)aryl chlorides. nih.gov

Limitations: Despite their utility, there are limitations associated with using piperazine-functionalized arylboronic acids.

Catalyst Inhibition: The presence of basic nitrogen atoms in the piperazine ring can potentially coordinate to the palladium center. This can lead to catalyst inhibition or deactivation, especially with unprotected piperazines or under conditions that favor coordination. The BOC protecting group mitigates this issue to a large extent by reducing the basicity of the adjacent nitrogen, but the distal nitrogen remains a potential coordination site.

Steric Hindrance: While not exceptionally bulky, the 4-(4-BOC-Piperazino) group can introduce steric hindrance, which may lower reaction yields when coupled with sterically demanding partners, such as ortho-substituted aryl halides. nih.gov

Protodeboronation: Like other arylboronic acids, this compound can be susceptible to protodeboronation (cleavage of the C-B bond and replacement with a C-H bond), particularly under harsh basic conditions or prolonged reaction times at high temperatures.

Purification: The presence of the polar piperazine group and the lipophilic BOC group can sometimes complicate the purification of the final products from reaction byproducts and starting materials.

Chan-Lam Coupling (Copper-Promoted C-O and C-N Cross-Coupling)

The Chan-Lam coupling provides a powerful method for the formation of carbon-heteroatom bonds, specifically C-N and C-O bonds, using arylboronic acids under mild, often aerobic conditions. organic-chemistry.org This reaction is typically promoted by a stoichiometric or catalytic amount of a copper(II) salt, such as Cu(OAc)₂. nih.gov It serves as a valuable alternative to palladium-catalyzed Buchwald-Hartwig amination.

This compound is a suitable substrate for Chan-Lam couplings. The reaction couples the aryl group of the boronic acid with a wide variety of N-H and O-H containing compounds.

C-N Cross-Coupling: A broad range of nitrogen nucleophiles, including anilines, aliphatic amines, amides, imides, and N-heterocycles (e.g., imidazoles, pyrazoles), can be N-arylated. nih.govnih.gov The reaction is generally carried out at room temperature in the presence of a base like pyridine (B92270) or triethylamine (B128534) and an oxidant, which is often atmospheric oxygen. beilstein-journals.org

Table 3: Representative Chan-Lam C-N Cross-Coupling (N-Arylation) This table presents illustrative examples of Chan-Lam N-arylation. The conditions and yields are typical for electron-rich arylboronic acids but are not experimentally verified for this compound.

| Entry | N-Nucleophile | Arylboronic Acid | Copper Source | Base | Solvent | Conditions | Product | Yield (%) (Illustrative) |

|---|---|---|---|---|---|---|---|---|

| 1 | Aniline | This compound | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | RT, Air, 24h | tert-Butyl 4-(4-(phenylamino)phenyl)piperazine-1-carboxylate | 85 |

| 2 | Imidazole | This compound | Cu(OAc)₂ | Et₃N | CH₂Cl₂ | RT, Air, 48h | tert-Butyl 4-(4-(1H-imidazol-1-yl)phenyl)piperazine-1-carboxylate | 78 |

| 3 | Benzamide | This compound | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | RT, Air, 72h | tert-Butyl 4-(4-(benzamido)phenyl)piperazine-1-carboxylate | 65 |

C-O Cross-Coupling: Similarly, phenols and alcohols can undergo O-arylation under Chan-Lam conditions to form diaryl ethers and alkyl aryl ethers, respectively. The O-arylation of phenols is generally more facile than that of aliphatic alcohols. nih.gov The reaction conditions are similar to those for N-arylation, utilizing a copper(II) catalyst and a base, often in an open-flask setup. mdpi.com

Table 4: Representative Chan-Lam C-O Cross-Coupling (O-Arylation) This table presents illustrative examples of Chan-Lam O-arylation. The conditions and yields are typical for electron-rich arylboronic acids but are not experimentally verified for this compound.

| Entry | O-Nucleophile | Arylboronic Acid | Copper Source | Base | Solvent | Conditions | Product | Yield (%) (Illustrative) |

|---|---|---|---|---|---|---|---|---|

| 1 | Phenol (B47542) | This compound | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | RT, Air, 48h | tert-Butyl 4-(4-phenoxyphenyl)piperazine-1-carboxylate | 75 |

| 2 | 4-Methoxyphenol | This compound | Cu(OAc)₂ | Et₃N | CH₂Cl₂ | RT, Air, 48h | tert-Butyl 4-(4-(4-methoxyphenoxy)phenyl)piperazine-1-carboxylate | 80 |

| 3 | Benzyl alcohol | This compound | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | 50 °C, Air, 72h | tert-Butyl 4-(4-(benzyloxy)phenyl)piperazine-1-carboxylate | 45 |

Other Metal-Mediated Cross-Coupling Reactions (e.g., Stille Coupling, Sonogashira Coupling, Lieberskind-Strogl Coupling)

While this compound is a primary reagent for Suzuki-Miyaura and Chan-Lam couplings, its role in other named cross-coupling reactions is limited by the nature of the organometallic reagents involved.

Stille Coupling: The Stille reaction involves the coupling of an organostannane (organotin) compound with an organohalide or pseudohalide, catalyzed by palladium. As this compound is an organoboron compound, it is not a direct substrate for the Stille reaction.

Sonogashira Coupling: The Sonogashira coupling is a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide. Boronic acids are not the primary organometallic partners in this transformation.

Liebeskind-Srogl Coupling: This reaction is a palladium-catalyzed, copper(I)-mediated cross-coupling of a thioester with a boronic acid to produce ketones. nih.gov This reaction proceeds under neutral conditions and is notable for its desulfitative C-C bond formation. nih.gov this compound is, in principle, a suitable coupling partner for this reaction. It would react with a thioester (R-C(O)-SR') to yield the corresponding ketone, tert-butyl 4-(4-aroylphenyl)piperazine-1-carboxylate. The reaction's scope is broad, and the neutral conditions are a key advantage. organic-chemistry.org While the reaction is mechanistically plausible, specific examples employing this compound are not prominently featured in the surveyed literature. researchgate.netnih.gov

Lewis Acidity and Complexation

Reversible Formation of Esters with Diols in Aqueous Solution

Boronic acids are Lewis acids due to the empty p-orbital on the boron atom. In aqueous solution, they exist in equilibrium between a neutral, trigonal planar form [RB(OH)₂] and an anionic, tetrahedral boronate form [RB(OH)₃⁻]. semanticscholar.org The equilibrium is governed by the acid dissociation constant (pKa). The pKa of unsubstituted phenylboronic acid is approximately 8.7-8.9. nih.gov

A key feature of boronic acids is their ability to react reversibly with 1,2- and 1,3-diols (such as sugars) in aqueous solution to form cyclic boronate esters. researchgate.net This reaction is pH-dependent, with the stability of the complex generally increasing at pH values near or above the pKa of the boronic acid, where the more reactive tetrahedral boronate species is more abundant. researchgate.net

This reversible covalent interaction is the basis for the use of boronic acids in chemical sensors for saccharides, responsive drug delivery systems, and dynamic materials. nih.gov For example, a boronic acid-functionalized sensor might exhibit a change in fluorescence or color upon binding to glucose. researchgate.net The binding affinity, represented by the binding constant (K), is influenced by the structure of the diol and the pKa of the boronic acid. Although specific studies quantifying the binding constants of this compound with various diols are not available, its ability to undergo this reversible complexation is an inherent property of its boronic acid functional group.

Interaction with Nucleophilic Species

The reactivity of this compound with nucleophiles is primarily centered on the electrophilic nature of its boron atom. Boronic acids are recognized as Lewis acids, possessing a vacant p-orbital on the boron atom that can readily accept electron pairs from nucleophiles. nih.gov This interaction is fundamental to many of its applications, particularly in the formation of reversible covalent bonds and in metal-catalyzed cross-coupling reactions. nih.govdigitellinc.com

The interaction typically begins with the nucleophilic attack on the trigonal planar boronic acid, leading to the formation of a tetrahedral boronate species. libretexts.org A wide range of nucleophiles can react with boronic acids, including diols, amines, and carbanions. The reaction with 1,2- or 1,3-diols to form cyclic boronate esters is a hallmark of boronic acid chemistry. digitellinc.com

In the case of this compound, the electronic character of the aryl substituent plays a significant role in modulating the Lewis acidity of the boron center. The piperazino group at the para-position acts as an electron-donating group through resonance, increasing the electron density on the phenyl ring. This effect is expected to decrease the electrophilicity of the boron atom compared to unsubstituted phenylboronic acid, potentially slowing the rate of reaction with nucleophiles. Conversely, boronic acids are also utilized as aryl nucleophiles in various reactions, such as the Petasis-borono Mannich reaction, where they add to imines or iminium ions. researchgate.netnih.gov In such contexts, the electron-rich nature of the 4-(4-BOC-Piperazino)phenyl group could enhance its nucleophilicity.

| Structural Feature | Effect on Reactivity | Mechanistic Implication |

|---|---|---|

| Boronic Acid Group (-B(OH)₂) | Acts as an electrophile (Lewis acid). nih.gov | Accepts electron pairs from nucleophiles to form a tetrahedral boronate intermediate. libretexts.org |

| 4-Piperazino Substituent | Electron-donating group. | Reduces the Lewis acidity of the boron atom; may enhance the nucleophilicity of the aryl ring in certain reactions. |

| BOC Protecting Group | Steric hindrance and electronic withdrawal. | Reduces the nucleophilicity of the adjacent piperazine nitrogen. |

| Aromatic Phenyl Ring | Mediates electronic effects between the substituent and the boronic acid. | Serves as the backbone for reactions where the entire arylboronic acid acts as a nucleophile (e.g., Suzuki coupling). |

Intramolecular Interactions (e.g., Hydrogen Bonding with Piperazine Nitrogen or other substituents)

Given the para-substitution pattern, a direct dative bond from a piperazine nitrogen to the boron atom (N→B) is sterically impossible. However, intramolecular hydrogen bonding is a plausible interaction. Computational studies on substituted phenylboronic acids have shown that intramolecular hydrogen bonds can significantly stabilize certain conformations, particularly with ortho-substituents. researchgate.net

For this compound, the most likely intramolecular interactions would involve hydrogen bonds between the -B(OH)₂ group and the BOC-piperazine moiety. The piperazine ring typically adopts a stable chair conformation. researchgate.net The relative orientation of the BOC group and the phenyl ring can lead to different conformers. It is conceivable that a hydrogen bond could form between one of the boronic acid -OH protons and the carbonyl oxygen of the BOC group or one of the piperazine nitrogens, potentially through a water-mediated bridge in aqueous environments. Such interactions would depend heavily on the rotational freedom around the C-N and C-C single bonds. Detailed conformational analysis using computational methods or spectroscopic techniques like NMR would be required to definitively identify the most stable conformers and the presence of specific intramolecular hydrogen bonds. nih.gov

| Interacting Groups | Type of Interaction | Potential Effect |

|---|---|---|

| Boronic Acid -OH and BOC Carbonyl Oxygen | Hydrogen Bond | Stabilization of a specific rotational conformer. |

| Boronic Acid -OH and Piperazine Nitrogen | Hydrogen Bond | Influences the basicity of the nitrogen and the acidity of the boronic acid. |

| Phenyl π-system and Piperazine Ring | van der Waals / Steric Interactions | Dictates the preferred orientation (conformation) of the piperazine ring relative to the phenyl plane. |

Stability and Degradation Pathways

The utility of boronic acids in various applications is often limited by their stability. The primary degradation pathways for arylboronic acids include oxidative deboronation and protodeboronation. digitellinc.comwikipedia.org The susceptibility of this compound to these pathways is dictated by the electronic nature of its substituents.

Oxidative Stability and Resistance to Oxidative Deboronation

A significant issue impacting the stability of boronic acids is their propensity to undergo oxidative deboronation, especially in the presence of reactive oxygen species (ROS) like hydrogen peroxide. digitellinc.comnih.gov The generally accepted mechanism involves the attack of a nucleophilic oxidant on the empty p-orbital of the boron atom. nih.gov This is followed by a rate-limiting 1,2-migration of the aryl group from the boron to the oxygen atom, which ultimately leads to a labile boric ester that hydrolyzes to the corresponding phenol and boric acid. nih.gov

The rate of this degradation pathway is highly sensitive to the electron density at the boron center. Electron-withdrawing groups on the phenyl ring tend to decrease the electron density, making the boron less susceptible to nucleophilic attack and thus increasing oxidative stability. nih.gov Conversely, electron-donating groups increase the electron density on the boron, which generally accelerates oxidative deboronation.

The 4-piperazino substituent is a strong electron-donating group, which suggests that this compound may be more susceptible to oxidative deboronation than unsubstituted phenylboronic acid. This heightened reactivity is a critical consideration for its storage and use in reaction conditions where oxidants may be present. Strategies to mitigate this instability often involve converting the boronic acid to a more stable derivative, such as a boronate ester (e.g., pinacol (B44631) ester) or an N-methyliminodiacetic acid (MIDA) boronate, which can be stored for long periods and release the active boronic acid in situ. nih.gov

Ligand Exchange and Disproportionation

Ligand exchange is a fundamental process for boronic acids. They readily and reversibly react with diols to form five- or six-membered cyclic boronate esters. researchgate.net This equilibrium is pH-dependent and is a key aspect of their use in sensors and for protection/derivatization. The kinetics of this exchange can be quite rapid, often completing within seconds. researchgate.net

Another potential transformation is disproportionation. In chemistry, disproportionation is a redox reaction where a compound of an intermediate oxidation state converts to two different compounds, one of higher and one of lower oxidation states. For boronic acids, a more relevant process is the formation of boroxines (anhydrides of boronic acids) through the dehydration of three molecules of the boronic acid. This is an equilibrium process that can occur upon heating or under dehydrating conditions. While boroxine (B1236090) formation is a known phenomenon, the primary non-oxidative degradation pathway for arylboronic acids in solution is often protodeboronation. nih.gov

Protodeboronation is the protonolysis of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom. wikipedia.org This reaction is a common side reaction in processes like the Suzuki-Miyaura coupling and is influenced by factors such as temperature, pH, and the electronic properties of the aryl group. wikipedia.orgnih.gov For arylboronic acids with basic nitrogen-containing heterocycles, protodeboronation can be particularly rapid under certain pH conditions due to the formation of reactive zwitterionic species. wikipedia.org While the piperazine in this compound is not part of a heteroaromatic ring, its basicity could potentially influence protodeboronation rates depending on the reaction medium's pH. acs.org

| Pathway | Description | Relevance to this compound |

|---|---|---|

| Oxidative Deboronation | Oxidation of the C-B bond, leading to a phenol and boric acid. nih.gov | Likely a significant degradation pathway due to the electron-donating piperazino group. nih.gov |

| Protodeboronation | Protonolysis of the C-B bond, replacing -B(OH)₂ with -H. wikipedia.org | A common side reaction for arylboronic acids, influenced by pH and temperature. nih.gov |

| Ligand Exchange | Reversible formation of boronate esters with diols. researchgate.net | A key reactivity feature used for protection and in sensing applications. |

| Boroxine Formation | Dehydration to form a cyclic trimer anhydride (B1165640). | Can occur under anhydrous conditions or upon heating, typically reversible with water. |

Advanced Applications and Emerging Research Directions

Development of Functional Materials and Sensors

The unique structure of 4-(4-BOC-Piperazino)phenylboronic acid, which combines a phenylboronic acid moiety with a BOC-protected piperazine (B1678402) group, suggests its potential utility in the creation of smart materials. The boronic acid group is well-known for its ability to form reversible covalent bonds with diols, a property widely exploited in the design of sensors and responsive polymers. The piperazine component could influence solubility, biocompatibility, and molecular recognition capabilities.

Chemo Sensors

Phenylboronic acids are frequently employed as recognition elements in chemosensors, particularly for the detection of saccharides and other diol-containing compounds. The principle often involves a change in fluorescence or color upon binding of the analyte to the boronic acid. While the piperazine substituent in this compound could modulate the electronic properties of the phenylboronic acid and thus its sensing behavior, specific studies demonstrating its application as a chemosensor are not readily found in the current body of scientific literature.

Hydrogels with Dynamic Covalent or Responsive Behavior

The formation of dynamic covalent bonds between boronic acids and diols is a key strategy for creating self-healing and stimuli-responsive hydrogels. These hydrogels can exhibit changes in their physical properties, such as swelling or degradation, in response to specific stimuli like changes in pH or the presence of glucose. Although the incorporation of this compound into a polymer backbone could theoretically lead to the development of such responsive hydrogels, published research to this effect is not currently available.

Catalysis

Boronic acids have emerged as versatile catalysts in a range of organic transformations due to their Lewis acidic nature and their ability to activate various functional groups.

Activation of Carboxylic Acids and Hydroxyl Groups

Arylboronic acids are known to catalyze the amidation of carboxylic acids by forming a reactive acylboronate intermediate. This catalytic activity is influenced by the electronic nature of the substituents on the phenyl ring. While it is plausible that this compound could act as a catalyst in such reactions, specific experimental data on its catalytic efficacy for the activation of carboxylic acids and hydroxyl groups is not documented in available research.

Catalytic Aldol (B89426) Reactions

Certain boronic acid derivatives have been shown to catalyze aldol reactions, promoting the formation of carbon-carbon bonds. The catalytic cycle often involves the formation of a boron enolate. There is currently no specific information in the scientific literature to suggest that this compound has been investigated or utilized as a catalyst for aldol reactions.

Regioselective Functionalization of Polyols or Epoxide Opening

The reversible formation of boronate esters with diols allows for the regioselective functionalization of polyols, directing reactions to specific hydroxyl groups. Boronic acids can also act as Lewis acid catalysts to promote the ring-opening of epoxides. Despite the general utility of boronic acids in these transformations, there are no specific reports on the use of this compound for the regioselective functionalization of polyols or in catalyzing epoxide opening reactions.

Intermediates in Complex Molecule Synthesis

The strategic placement of a boronic acid functional group and a BOC-protected piperazine on a central phenyl ring makes this compound an ideal intermediate for synthesizing intricate molecules. The boronic acid is primed for carbon-carbon and carbon-heteroatom bond-forming reactions, while the piperazine unit can be deprotected and functionalized to introduce diversity and modulate physicochemical properties.

Construction of Carbon-Carbon and Carbon-Heteroatom Bonds

Organoboron compounds, particularly boronic acids, are fundamental reagents in organic chemistry for the formation of new carbon-carbon (C-C) bonds. beilstein-journals.org The most prominent application is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for linking sp2-hybridized carbon atoms. beilstein-journals.orgresearchgate.net In this context, this compound serves as the organoboron partner, enabling the direct attachment of its 4-(4-BOC-piperazino)phenyl group to various aryl, vinyl, or alkyl halides and triflates. nih.govnih.gov This reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps. beilstein-journals.org

Beyond traditional palladium catalysis, novel methods are emerging for metal-free C-C bond formation utilizing aryl boronic acids, capitalizing on the unique reactivity of intermediates like nitrile imines. medchemexpress.com The piperazine moiety within the molecule also allows for the formation of carbon-heteroatom bonds, typically after deprotection of the BOC group, through reactions such as N-arylation or N-alkylation, further expanding its synthetic utility. mdpi.comnih.gov

Synthesis of Biaryls

The biaryl motif is a privileged scaffold found in numerous pharmaceuticals, agrochemicals, and functional materials. nih.gov The Suzuki-Miyaura coupling is one of the most efficient strategies for constructing this structural unit. nih.govlookchem.com this compound is an exemplary reagent for this purpose, allowing for the synthesis of biaryls containing a piperazine substituent. The incorporation of a piperazine group is a common strategy in medicinal chemistry to enhance aqueous solubility and lower lipophilicity. lookchem.com

Microwave-mediated Suzuki-Miyaura couplings using derivatives of this compound, such as (Boc-piperazin-1-ylmethyl) phenylboronic acid pinacol (B44631) esters, have been successfully employed to create libraries of (piperazin-1-ylmethyl)biaryl compounds. lookchem.com These reactions demonstrate high efficiency and allow for the coupling of the boronic acid with a variety of aryl bromides, including those bearing nitro groups. The resulting BOC-protected biaryls can then be further diversified by removing the protecting group to functionalize the piperazine nitrogen. lookchem.com

Access to Spirocyclic Compounds

Spirocycles are three-dimensional structures containing two rings connected by a single common atom. They are of increasing interest in drug discovery as they can provide novel structural scaffolds with improved properties compared to their flat aromatic counterparts. While direct utilization of this compound in well-established spirocycle synthesis has not been extensively documented, its functional handles present potential for such applications. For instance, the piperazine nitrogen, after deprotection, could participate in intramolecular reactions to form spirocyclic systems. Synthetic strategies such as intramolecular condensation or cycloaddition reactions could potentially be developed to incorporate this building block into complex spirocyclic frameworks. researchgate.netnih.gov

Incorporation into Polyfunctionalized Heterocycles

The piperazine ring is one of the most frequently used heterocycles in biologically active compounds and approved drugs. mdpi.com this compound acts as a key precursor for incorporating this important heterocycle into more complex, polyfunctionalized systems. Following a Suzuki-Miyaura coupling to form a biaryl structure, the BOC-protecting group can be removed under acidic conditions. mdpi.com The newly freed secondary amine on the piperazine ring serves as a reactive site for subsequent chemical modifications. This allows for the introduction of a wide range of functional groups and heterocyclic systems, leading to the creation of diverse molecular libraries for drug discovery programs. nih.gov This sequential functionalization strategy is a cornerstone of modern synthetic and medicinal chemistry.

Chemical Biology and Therapeutic Potential (Excluding Dosage/Administration)

The boronic acid functional group is not only a tool for synthesis but also a key "warhead" for interacting with biological targets. It can form reversible covalent bonds with the hydroxyl groups of serine, threonine, or tyrosine residues in the active sites of enzymes, making it a powerful pharmacophore for designing potent and selective inhibitors.

Enzyme Inhibition (e.g., Serine Proteases, Human Neutrophil Elastase, β-lactamases, HIV protease, Autotaxin, Phosphodiesterase 4 (PDE4))

The ability of boronic acids to mimic the transition state of substrate hydrolysis makes them particularly effective inhibitors of various hydrolases.

Serine Proteases : This is a large class of enzymes where a serine residue acts as the key nucleophile in catalysis. medchemexpress.com Peptide boronic acids are highly potent inhibitors of serine proteases because the boron atom readily forms a stable, tetrahedral adduct with the catalytic serine. organoborons.com This interaction mimics the transition state of peptide bond cleavage, leading to strong inhibition. Boronic acid-containing molecules have been developed as inhibitors for a range of serine proteases, including those involved in cancer and viral replication. organoborons.com

Human Neutrophil Elastase (HNE) : HNE is a serine protease released by neutrophils during inflammation, and its dysregulation is implicated in inflammatory diseases like COPD. nih.govopnme.com Boronic acids have been explored as warheads for HNE inhibitors. nih.govacs.org While many synthetic inhibitors have been developed, boronic acids offer a mechanism-based approach to inhibition. nih.gov Diazaborines, which can be considered stabilized forms of boronic acids, have been synthesized and shown to reversibly inhibit HNE with IC50 values in the low micromolar range. nih.govacs.org

β-lactamases : These enzymes are a primary cause of bacterial resistance to β-lactam antibiotics like penicillin. They are serine hydrolases that inactivate the antibiotic by cleaving the β-lactam ring. calpaclab.com Boronic acid transition state inhibitors (BATSIs) are competitive, reversible inhibitors that bind to the active site serine. calpaclab.com Vaborbactam, an approved drug, is a cyclic boronic acid derivative that potently inhibits class A and C serine β-lactamases, restoring the efficacy of partner antibiotics.

HIV Protease : This aspartyl protease is essential for the maturation of the HIV virion, making it a major therapeutic target. nih.gov While most approved inhibitors are non-covalent, boronic acid-containing inhibitors have been designed to target the active site. A boronic acid derivative of the approved drug darunavir (B192927) showed sub-picomolar affinity for the protease, although its utility was limited by oxidative instability. nih.gov This highlights both the potential potency and the challenges of using phenylboronic acids in this context.

Autotaxin (ATX) : ATX is a secreted enzyme that produces the signaling lipid lysophosphatidic acid (LPA), which is involved in cancer progression, inflammation, and fibrosis. mdpi.comnih.gov The incorporation of a boronic acid moiety into non-lipid-like molecules was designed to target an active-site threonine residue in ATX. This strategy led to a significant increase in inhibitor potency, with some compounds achieving IC50 values in the nanomolar range. mdpi.comnih.gov

Phosphodiesterase 4 (PDE4) : PDE4 enzymes regulate inflammation by degrading the second messenger cyclic AMP (cAMP). nih.gov Inhibition of PDE4 is a validated strategy for treating inflammatory diseases. nih.govnih.gov Crisaborole, an approved topical drug for atopic dermatitis, is a benzoxaborole—a cyclic derivative of boronic acid. mdpi.comnih.gov The boron atom in these inhibitors interacts with the bimetal center in the enzyme's active site, a unique binding mode compared to traditional catechol-based inhibitors. researchgate.net This has opened a new avenue for designing potent and selective PDE4 inhibitors. nih.govmdpi.com

Table 1: Inhibitory Activity of Selected Boron-Containing Compounds Against Various Enzymes This table presents data for representative boronic acid-based inhibitors to illustrate their potential, not specifically for this compound itself.

| Target Enzyme | Inhibitor Class/Example | Reported Activity (IC50 / Ki) | Source(s) |

|---|---|---|---|

| HIV Protease | B-darunavir (analogue) | Ki = <1 pM | nih.gov |

| Autotaxin (ATX) | Thiazolidinedione boronic acid | IC50 ≈ 30 nM | mdpi.com |

| Human Neutrophil Elastase (HNE) | Diazaborine 12 | IC50 = 3.4 µM | nih.govacs.org |

| Phosphodiesterase 4 (PDE4) | Benzoxaborole (Compound 2) | IC50 = 47 nM | nih.gov |

| Phosphodiesterase 4 (PDE4) | Crisaborole | IC50 = 490 nM | nih.gov |

Modulation of Biological Pathways

The constituent parts of this compound are found in molecules designed to modulate critical biological pathways, particularly in oncology and receptor signaling.

The boronic acid group is a key pharmacophore in proteasome inhibitors. The ubiquitin-proteasome pathway is essential for cellular homeostasis by degrading intracellular proteins, thereby regulating the cell cycle and apoptosis. mdpi.com The boronic acid moiety can form a stable complex with the N-terminal threonine hydroxyl group in the active site of the 20S proteasome. mdpi.comnih.gov This interaction disrupts the degradation of proteins that regulate cell growth, leading to cell cycle arrest and apoptosis. A prominent example is the disruption of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, which is a key target in cancer therapy. mdpi.com

Furthermore, the phenylpiperazine scaffold is a privileged structure in pharmacology, frequently utilized for its ability to interact with various receptors and transporters. Studies on analogues have demonstrated that molecules containing a phenylpiperazine ring can act as potent antagonists for receptors like the melanocortin-4 receptor, which is involved in energy homeostasis. nih.gov Additionally, derivatives have been developed as inhibitors of human Equilibrative Nucleoside Transporters (ENTs), which are crucial for nucleotide synthesis and the regulation of adenosine (B11128) signaling. frontiersin.org The specific substitutions on the phenyl and piperazine rings are critical for determining the potency and selectivity of these inhibitors for different biological targets. frontiersin.org

Protein Interaction and Delivery

The phenylboronic acid moiety is particularly valuable for its ability to form reversible covalent bonds with diols, a common feature in saccharides and glycoproteins. This property is extensively exploited for protein interaction and targeted delivery.

Boronic acids can interact with the glycocalyx on cell surfaces, which is rich in sugar residues. This interaction can enhance the cellular uptake of molecules and delivery systems. chemrxiv.org For instance, phenylboronic acid-functionalized polymers have been developed to create nanoparticles and polyplexes for the intracellular delivery of proteins and gene-editing systems like CRISPR-Cas9. nih.govrsc.org These systems can bind to carbohydrates on the cell surface, facilitating cellular entry. rsc.org

The interaction is not limited to cell surfaces. The boronic acid group in the anticancer agent bortezomib (B1684674) specifically interacts with the N-terminal threonine residue in the proteasome's active site, showcasing a direct and highly specific protein interaction that leads to its therapeutic effect. mdpi.comnih.gov This capacity for covalent interaction with specific amino acid residues within a protein's active site is a powerful tool in drug design.

Cell-penetrating peptides (CPPs) linked with boronic acids are being investigated as vehicles for delivering proteins into the cytosol. chemrxiv.org The boronic acid component is hypothesized to improve cellular uptake, helping the protein cargo escape endosomal entrapment and degradation, which is a major challenge in protein therapeutics. chemrxiv.org

| Delivery System | Mechanism of Action | Application | Reference |

|---|---|---|---|

| Functionalized Polyplexes | Binds to sialic acid residues on the intestinal mucosa, enhancing stability and transport across the mucus layer. | Oral delivery of CRISPR-Cas9 protein for gene editing. | nih.gov |

| Amphiphilic Block Copolymers | Forms nanoparticles that interact with carbohydrates on the cell surface, facilitating cellular uptake. | Intracellular delivery of proteins such as insulin. | rsc.org |

| Boronic Acid-Linked CPPs | Forms boronate esters with the glycocalyx to enhance cellular entry and cytosolic delivery. | Delivery of ubiquitin (Ub) protein to study its cellular functions. | chemrxiv.org |

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies on molecules containing the phenylpiperazine and phenylboronic acid scaffolds have provided crucial insights for optimizing drug candidates. These studies systematically modify the chemical structure to determine which parts of the molecule are essential for its biological activity.

For phenylpiperazine-containing compounds, SAR studies have been conducted to develop antagonists for the melanocortin-4 receptor. These studies revealed that the nature and substitution pattern of the aromatic ring and the basicity of the piperazine nitrogen are critical for high binding affinity. nih.gov Similarly, in the development of ENT inhibitors, SAR studies on a series of analogues showed that the presence and position of halogen substitutes on the phenyl ring attached to the piperazine were essential for inhibitory effects on both ENT1 and ENT2. frontiersin.org For example, replacing a naphthalene (B1677914) group with a benzene (B151609) ring could abolish activity, but adding specific substituents back to the benzene moiety could restore the inhibitory effects, sometimes selectively for one transporter subtype over another. frontiersin.org

Regarding the boronic acid group, its inclusion in proteasome inhibitors was a key design choice that significantly increased potency. mdpi.com The boron atom's ability to form a tetrahedral boronate complex with the threonine hydroxyl in the proteasome's active site is the foundation of its inhibitory mechanism. This specific interaction underscores the importance of the boronic acid group for the compound's biological function. mdpi.comnih.gov

| Target | Structural Moiety Modified | Impact on Activity | Reference |

|---|---|---|---|

| Equilibrative Nucleoside Transporters (ENTs) | Naphthalene vs. Benzene Moiety | Replacement of naphthalene with benzene abolished ENT1/ENT2 inhibitory effects. | frontiersin.org |

| Equilibrative Nucleoside Transporters (ENTs) | Halogen Substitution on Fluorophenyl Ring | Presence of a halogen substitute was essential for inhibitory effects on ENT1 and ENT2. | frontiersin.org |

| Melanocortin-4 Receptor | Basic Amine of Phenylpiperazine | Modifications to the basic amine significantly influenced binding affinity at the receptor. | nih.gov |

Future Perspectives and Challenges in Research of 4 4 Boc Piperazino Phenylboronic Acid

Optimization of Synthetic Pathways for Scalability and Sustainability

A significant challenge in the widespread application of 4-(4-BOC-piperazino)phenylboronic acid lies in the development of synthetic routes that are not only high-yielding but also scalable and environmentally sustainable. Current research efforts are focused on improving existing methods and exploring novel strategies that adhere to the principles of green chemistry.

Key areas of optimization include the reduction of catalyst loading, the use of greener solvents, and the implementation of continuous flow processes. For instance, traditional palladium-catalyzed cross-coupling reactions for the synthesis of N-aryl piperazines often require high catalyst loadings and are performed in conventional organic solvents. nih.gov Recent advancements have demonstrated the potential for significantly reducing the amount of palladium catalyst required, sometimes to parts-per-million (ppm) levels, without compromising reaction efficiency. Furthermore, the exploration of solvent-free reaction conditions or the use of more benign solvents like ethanol (B145695) is a promising avenue for reducing the environmental impact of the synthesis. nih.gov

Multicomponent reactions (MCRs) also present a sustainable alternative by combining multiple starting materials in a single step, thereby reducing waste and improving atom economy. nih.gov The development of MCRs for the synthesis of boronic acid derivatives could offer a more efficient and sustainable pathway to this compound and its analogues.

The following table summarizes and compares different approaches for the synthesis of related N-aryl piperazine (B1678402) and boronic acid compounds, highlighting key parameters for scalability and sustainability.

| Synthetic Approach | Catalyst System | Solvent | Key Advantages | Challenges |

| Buchwald-Hartwig Amination | Pd₂(dba)₃ / RuPhos | Piperazine (as solvent) | High yields, rapid reaction times, solvent-free. nih.gov | Potential for bis-arylation, catalyst cost. |

| Ullmann-type Coupling | CuBr / rac-BINOL | DMF | Good for N-arylation of BOC-piperazine with aryl iodides. researchgate.net | High temperatures, potential for stoichiometric copper use. |

| Photoredox Catalysis | Ir(ppy)₃ | Organic Solvents | C-H functionalization, mild reaction conditions. mdpi.com | Limited to specific substrate classes, catalyst cost. |

| Mechanocatalysis | Palladium milling ball | Solvent-free | Eliminates bulk solvents, quantitative yields. d-nb.info | Scalability for large industrial production. |

| Multicomponent Reactions | Various | Ethanol (green solvent) | High atom economy, reduced waste, one-pot synthesis. nih.gov | Development of specific MCRs for the target compound. |

Deeper Mechanistic Understanding of Complex Reactions

A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing reaction conditions, predicting outcomes, and minimizing side reactions. The compound is frequently used in Suzuki-Miyaura and Chan-Lam cross-coupling reactions, and while the general catalytic cycles for these reactions are well-established, the specific influence of the 4-(4-BOC-piperazino)phenyl substituent presents unique mechanistic questions.

In the Suzuki-Miyaura reaction, the catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. libretexts.org The electron-donating nature of the piperazine nitrogen can influence the rate of these elementary steps. For instance, an electron-rich boronic acid can facilitate the transmetalation step, which is often the rate-determining step in the catalytic cycle. nih.gov However, the bulky BOC-protecting group may introduce steric hindrance that could affect the approach of the reactants to the metal center.

Furthermore, the choice of base and solvent can significantly impact the reaction pathway and product distribution. Mechanistic studies have shown that the base plays multiple roles in the Suzuki-Miyaura coupling, including the formation of the active boronate species. acs.org A deeper investigation into the interplay between the substrate, catalyst, base, and solvent in reactions involving this compound is necessary for rational reaction design.

The distinction between kinetic and thermodynamic control is another important aspect that requires further investigation. wikipedia.orgjackwestin.com In some cross-coupling reactions, different products may be favored under different reaction conditions (e.g., temperature, reaction time). A detailed mechanistic study could reveal the conditions that favor the desired product and suppress the formation of unwanted byproducts.

Advanced Computational Modeling for Predictive Design

Advanced computational modeling has emerged as a powerful tool for gaining deeper mechanistic insights and for the predictive design of new catalysts and reaction conditions. Techniques such as Density Functional Theory (DFT) can be employed to model the entire catalytic cycle of reactions involving this compound, providing valuable information about the energies of intermediates and transition states.

Computational studies can help to:

Elucidate Reaction Mechanisms: By calculating the energy profiles of different possible reaction pathways, computational models can help to identify the most likely mechanism for a given reaction.

Predict Catalyst Performance: Computational screening of different ligands and metal centers can accelerate the discovery of more efficient and selective catalysts for specific transformations.

Optimize Reaction Conditions: Modeling the effect of different solvents, bases, and temperatures on the reaction outcome can guide the experimental optimization of reaction conditions.

Design Novel Reactants: In silico design of derivatives of this compound with tailored electronic and steric properties could lead to the development of new building blocks with enhanced reactivity or selectivity.

The following table summarizes various computational approaches and their potential applications in the study of reactions involving this compound.

| Computational Method | Application | Potential Insights |

| Density Functional Theory (DFT) | Mechanistic studies of Suzuki-Miyaura and Chan-Lam couplings. | Transition state energies, reaction pathways, role of ligands and bases. |

| Molecular Dynamics (MD) | Simulation of solvent effects and conformational analysis. | Understanding the influence of the reaction medium on reactivity. |

| Quantitative Structure-Activity Relationship (QSAR) | Predicting the biological activity of derivatives. | Guiding the design of new drug candidates. |

| Machine Learning (ML) | Predicting reaction outcomes and optimizing reaction conditions. | High-throughput screening of reaction parameters. |

Exploration of Novel Reactivity Patterns and Applications

Beyond its established role in traditional cross-coupling reactions, there is significant potential for exploring novel reactivity patterns and applications of this compound. Its bifunctional nature, with both a reactive boronic acid and a modifiable piperazine moiety, makes it an attractive building block for the synthesis of complex molecules and materials.

One promising area is its use in multicomponent reactions (MCRs). acs.org MCRs allow for the rapid construction of molecular complexity from simple starting materials in a single synthetic operation. The incorporation of this compound into MCRs could provide access to novel libraries of compounds with potential applications in drug discovery and materials science.

Another avenue for exploration is the development of new catalytic systems where ligands derived from this compound could play a key role. The piperazine nitrogen atoms can coordinate to metal centers, and by modifying the phenylboronic acid portion, it may be possible to create novel ligands with unique electronic and steric properties for various catalytic transformations.

Furthermore, the unique electronic properties imparted by the 4-(4-BOC-piperazino)phenyl group could be exploited in the design of new functional materials, such as organic light-emitting diodes (OLEDs) or sensors. The ability to tune the electronic properties of the molecule through modifications at the piperazine nitrogen after the initial coupling reaction offers a modular approach to materials design.

The continued exploration of these novel reactivity patterns and applications will undoubtedly expand the synthetic utility of this compound and lead to the discovery of new molecules with valuable properties.

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed for the preparation of 4-(4-BOC-Piperazino)phenylboronic acid, and what role does the BOC group play in these reactions?

- Answer: The compound is synthesized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling), where the boronic acid reacts with aryl halides or triflates . The BOC (tert-butoxycarbonyl) group protects the piperazine amine during synthesis, preventing undesired side reactions (e.g., nucleophilic interference or oxidation). Researchers typically introduce the BOC group before coupling to preserve amine functionality, followed by deprotection post-reaction if needed. Reaction efficiency depends on the stability of the BOC group under basic conditions, which can be monitored via TLC or HPLC .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

- Answer: Key techniques include:

- ¹H/¹³C NMR : To confirm the presence of the BOC group (e.g., tert-butyl signal at ~1.3 ppm) and piperazine/aryl protons .

- FT-IR : B-O stretches (~1350 cm⁻¹) and carbonyl stretches (~1680 cm⁻¹) validate the BOC and boronic acid moieties.

- Mass Spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H]⁺) confirm molecular weight .

- HPLC : Purity assessment (≥95%) ensures reproducibility in downstream reactions .

Q. How does the solubility profile of this compound influence experimental design in cross-coupling reactions?

- Answer: Solubility in polar aprotic solvents (e.g., DMSO, THF) is critical for homogeneous reaction conditions. Contradictions in reported solubility may arise from residual moisture or anhydride content, as observed in structurally similar boronic acids . Pre-drying solvents and using degassed systems improve consistency. For low-solubility batches, sonication or mild heating (40-50°C) can enhance dissolution .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions involving this compound to prevent premature deprotection of the BOC group?

- Answer: Key strategies include:

- Temperature Control : Lower reaction temperatures (50-60°C) reduce BOC cleavage .

- Ligand Selection : Bulky ligands (e.g., SPhos) stabilize the palladium catalyst, minimizing side reactions .

- Base Choice : Mild bases (e.g., K₂CO₃) avoid harsh conditions that degrade the BOC group.

- Progress Monitoring : Real-time HPLC or LC-MS detects deprotection byproducts (e.g., tert-butanol), allowing timely termination .

Q. What strategies enable selective functionalization of the boronic acid group in this compound without compromising the BOC-protected amine?

- Answer: Orthogonal protection is essential:

- Coupling Conditions : The BOC group remains stable under Suzuki-Miyaura conditions (pH 7-9, 60-80°C), enabling selective boronic acid participation .

- Deprotection Post-Coupling : TFA/DCM (1:1 v/v) selectively removes the BOC group without affecting the aryl-boronate bond, as validated in analogous systems .

- Alternative Catalysts : Ni-based catalysts (for alkyl couplings) may reduce deprotection risks compared to Pd .

Q. Inconsistent yields reported in cross-coupling reactions: How should researchers systematically address variability when using this compound?

- Answer: A stepwise troubleshooting approach is recommended:

- Purity Verification : Ensure boronic acid purity ≥95% via HPLC .

- Moisture Control : Anhydrous conditions prevent boronic acid trimerization, which reduces reactivity .

- Catalyst Screening : Test Pd(OAc)₂, PdCl₂(dppf), and ligand combinations to identify optimal systems .

- Byproduct Analysis : LC-MS identifies competing pathways (e.g., protodeboronation or homocoupling) .

Data Contradiction Analysis

Q. Conflicting reports exist on the stability of this compound under basic aqueous conditions. How can these discrepancies be resolved?

- Answer: Discrepancies may arise from:

- pH Variability : BOC groups hydrolyze faster at pH >10. Controlled experiments (pH 7-9) using buffer systems (e.g., phosphate) clarify stability limits .

- Structural Analogies : Data from 4-chlorophenylboronic acid (hydrolytically stable up to pH 9) and 4-methoxyphenylboronic acid (prone to oxidation) suggest pH-dependent degradation pathways .

- Accelerated Aging Studies : Stress testing (40°C, 75% RH) quantifies degradation kinetics, informing storage guidelines (e.g., inert atmosphere, -20°C) .

Methodological Best Practices

- Synthesis : Prioritize BOC protection before boronic acid introduction to avoid amine interference .

- Characterization : Use tandem MS/NMR to distinguish between boronic acid and its anhydride forms .

- Reaction Optimization : Design of Experiments (DoE) approaches systematically evaluate temperature, catalyst, and base interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。